

(S)-Tco-peg3-NH2 in proximity labeling studies

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Compound of Interest

Compound Name: (S)-Tco-peg3-NH2

Cat. No.: B12384121

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An In-depth Guide to **(S)-Tco-peg3-NH2** in Bioorthogonal Labeling Studies

Application Notes

The study of protein-protein interactions and the precise labeling of biomolecules in their native environment are crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. While traditional proximity labeling methods, such as BioID and APEX, utilize enzymes to biotinylate a protein's neighbors within a certain radius, the use of **(S)-Tco-peg3-NH2** facilitates a more targeted approach known as bioorthogonal labeling. This technique allows for the highly specific, covalent linkage of two molecules in a complex biological milieu without interfering with native biochemical processes.^[1]

(S)-Tco-peg3-NH2 is a heterobifunctional linker molecule at the heart of this strategy.^{[2][3][4]} It contains two key functional groups:

- A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-containing molecules.^[2]
- A primary amine (NH₂) group: This group allows for the covalent attachment of the linker to proteins or other biomolecules, typically by forming an amide bond with a carboxylic acid group in the presence of activators like EDC.

The core of this technology is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine (Tz). This "click chemistry" reaction is exceptionally fast and highly specific, with second-order rate constants reported in the range of 10³ to 10⁶ M⁻¹s⁻¹. The reaction proceeds rapidly under physiological conditions and requires no toxic

catalysts, making it ideal for live-cell applications. The PEG3 spacer enhances the hydrophilicity and solubility of the molecule, which can reduce aggregation and minimize steric hindrance during conjugation.

Key Applications:

- **Mapping Protein-Protein Interactions:** By labeling a "bait" protein with a tetrazine and a suspected "prey" protein with **(S)-Tco-peg3-NH2**, a direct interaction can be confirmed and captured by the formation of a stable covalent bond.
- **Selective Labeling and Imaging:** A protein of interest can be genetically tagged with a tetrazine-bearing unnatural amino acid. A probe (e.g., a fluorophore or biotin) can then be conjugated to **(S)-Tco-peg3-NH2** and directed to the target protein for visualization or affinity purification.
- **Chemically Induced Dimerization:** This technique can be used to probe signaling pathways by artificially bringing two proteins together. For instance, two target proteins can be functionalized with tetrazines, and a bifunctional TCO linker can be introduced to induce their dimerization and trigger a downstream cellular response.
- **Targeted Drug Delivery:** The high specificity of the TCO-tetrazine ligation is leveraged in pretargeting strategies for drug delivery or in vivo imaging. An antibody conjugated with a TCO group can first be administered to accumulate at a target site, followed by a smaller, tetrazine-functionalized therapeutic or imaging agent that rapidly clicks to the antibody.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key advantage. The reaction kinetics are among the fastest known in bioorthogonal chemistry. The table below summarizes reported second-order rate constants for various TCO and tetrazine pairs, illustrating the high efficiency of this reaction.

Dienophile (TCO)	Diene (Tetrazine)	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Reference
TCO	3,6-di-(2-pyridyl)-s-tetrazine	~2,000	
sTCO (axial)	3,6-diphenyl-s-tetrazine	~3,300,000	
TCO	3-methyl-6-phenyl-1,2,4,5-tetrazine	~1,000 - 10,000	
TCO	various	up to 10^6	

In a typical quantitative proteomics experiment designed to identify interaction partners, relative protein abundance is measured using mass spectrometry. The results are often presented as fold-changes and p-values to identify statistically significant interactors.

Protein ID	Fold Change (TCO-Prey vs. Control)	p-value	Description
P12345	15.2	0.001	Known interactor of Bait-Tz
Q67890	8.7	0.005	Novel potential interactor
P54321	1.1	0.89	Non-specific binder

Experimental Protocols

Protocol 1: Conjugation of (S)-Tco-peg3-NH2 to a Carboxyl-Containing Protein

This protocol describes how to label a protein of interest (POI) that has accessible carboxylic acid groups (aspartate, glutamate, or C-terminus) with **(S)-Tco-peg3-NH2** using EDC chemistry.

Materials:

- Protein of Interest (POI) in an amine-free buffer (e.g., MES buffer, pH 6.0)
- **(S)-Tco-peg3-NH2**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Spin Desalting Columns

Procedure:

- Protein Preparation: Buffer exchange the POI into the Reaction Buffer to a final concentration of 1-5 mg/mL using a spin desalting column.
- Reagent Preparation:
 - Immediately before use, prepare a 100 mM stock solution of EDC in ddH₂O.
 - Immediately before use, prepare a 100 mM stock solution of NHS in ddH₂O.
 - Dissolve **(S)-Tco-peg3-NH2** in anhydrous DMSO to create a 10 mM stock solution.
- Activation of Carboxyl Groups: Add the EDC and NHS stock solutions to the protein solution to a final concentration of 5 mM each. Incubate for 15 minutes at room temperature with gentle mixing.
- Conjugation Reaction: Add a 20-fold molar excess of the **(S)-Tco-peg3-NH2** solution to the activated protein solution.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

- Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
- Purification: Remove excess, unreacted **(S)-Tco-peg3-NH2** and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS). The purified TCO-labeled protein can be stored at -80°C for future use.

Protocol 2: Bioorthogonal Labeling and Interaction Pulldown

This protocol outlines the procedure for using the TCO-labeled protein (POI-TCO) from Protocol 1 to capture a tetrazine-labeled bait protein (Bait-Tz) from a cell lysate for subsequent identification by mass spectrometry. It is assumed the Bait-Tz has a biotin tag for pulldown.

Materials:

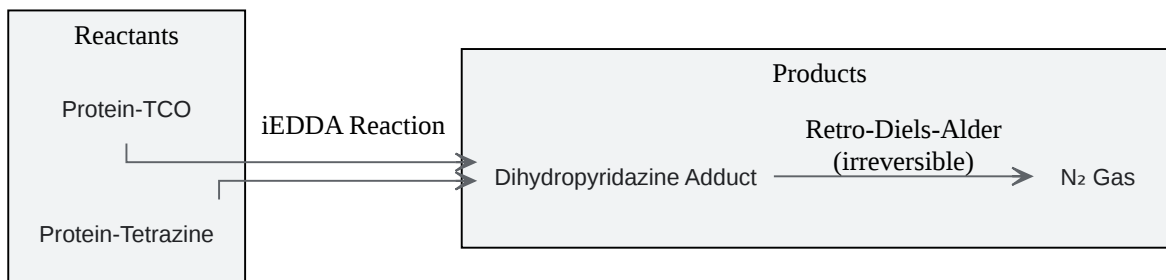
- Purified POI-TCO (from Protocol 1)
- Cell lysate containing biotinylated Bait-Tz
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Reaction Buffer: PBS, pH 7.4
- Streptavidin-coated magnetic beads
- Wash Buffer: PBS with 0.1% Tween-20
- Elution Buffer (for mass spectrometry, e.g., 2% SDS, 50 mM Tris-HCl)

Procedure:

- Cell Lysate Preparation: Prepare cell lysate containing the biotinylated Bait-Tz according to standard protocols.

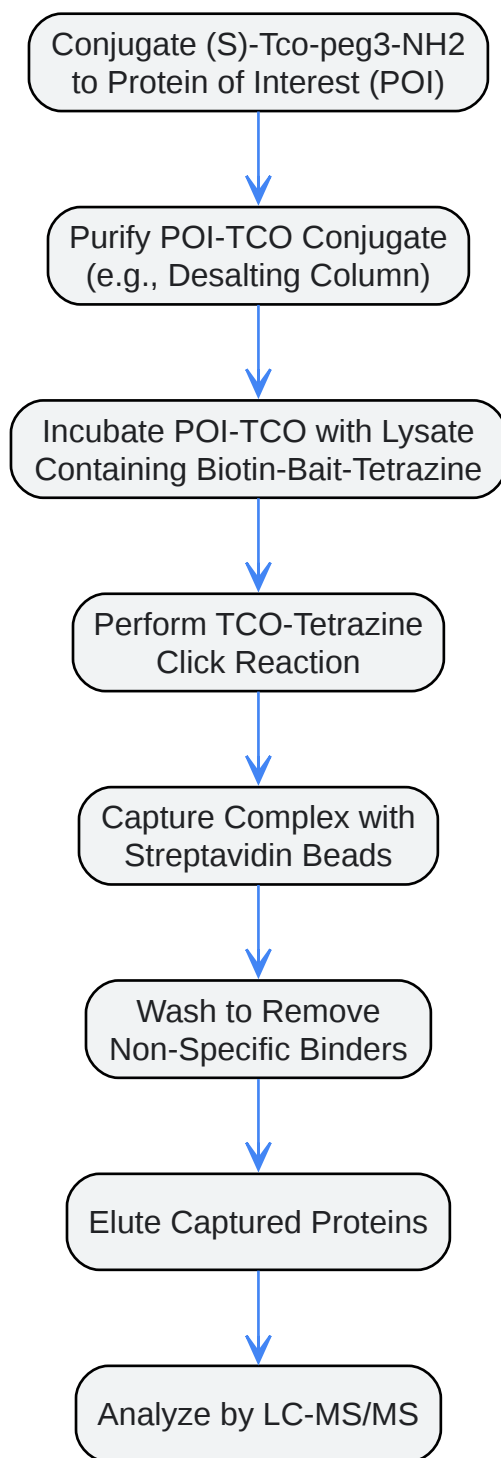
- Bioorthogonal Reaction:
 - Combine the cell lysate with the purified POI-TCO in a microcentrifuge tube. The final concentration of POI-TCO should be in the low micromolar range (e.g., 5-10 μ M).
 - Incubate for 1-2 hours at room temperature or 4°C overnight with gentle rotation to allow the TCO-tetrazine reaction to proceed.
- Affinity Purification:
 - Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.
 - Incubate for 1 hour at 4°C with rotation to capture the biotinylated Bait-Tz and its covalently linked POI-TCO.
- Washing:
 - Pellet the magnetic beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with ice-cold Wash Buffer to remove non-specific binders.
- Elution:
 - Elute the captured protein complexes from the beads by resuspending them in Elution Buffer and incubating at 95°C for 5-10 minutes.
 - Separate the beads on a magnetic stand and collect the supernatant containing the eluted proteins.
- Sample Preparation for Mass Spectrometry: The eluted sample can now be processed for proteomic analysis. This typically involves SDS-PAGE separation followed by in-gel digestion or an in-solution digestion protocol, followed by LC-MS/MS analysis to identify the captured POI.

Visualizations



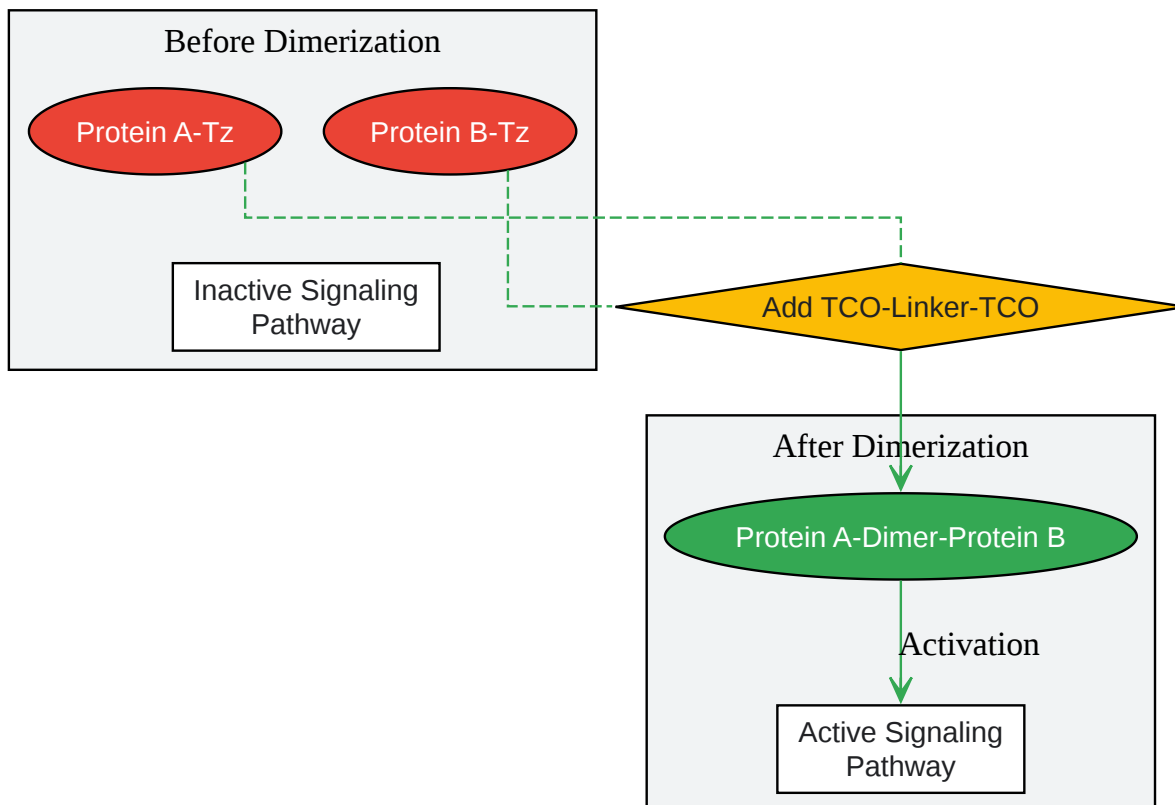
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Mechanism of the TCO-Tetrazine iEDDA Reaction.



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Workflow for Protein Interaction Discovery.



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